1-(Benzyloxy)-4-chloro-2,3-difluorobenzene
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Overview
Description
1-(Benzyloxy)-4-chloro-2,3-difluorobenzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a benzyloxy group, a chlorine atom, and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-chloro-2,3-difluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-(benzyloxy)-2,3-difluorobenzene with a chlorinating agent. The reaction typically occurs under mild conditions, using solvents such as dichloromethane or tetrahydrofuran, and may require a catalyst like aluminum chloride to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-chloro-2,3-difluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can undergo reduction reactions, leading to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of substituted benzyloxy-difluorobenzenes.
Oxidation: Formation of benzyloxy-difluorobenzaldehydes or benzyloxy-difluorobenzoic acids.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
1-(Benzyloxy)-4-chloro-2,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of molecules targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(benzyloxy)-4-chloro-2,3-difluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electron-withdrawing fluorine atoms and the benzyloxy group can influence the compound’s reactivity and binding affinity, making it a versatile tool in chemical biology and medicinal chemistry.
Comparison with Similar Compounds
1-(Benzyloxy)-2,3-difluorobenzene: Lacks the chlorine atom, which may result in different reactivity and applications.
1-(Benzyloxy)-4-chlorobenzene:
4-Chloro-2,3-difluorobenzene: Lacks the benzyloxy group, which significantly alters its chemical behavior and applications.
Uniqueness: 1-(Benzyloxy)-4-chloro-2,3-difluorobenzene is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This uniqueness makes it valuable in various synthetic and research applications, offering a balance of reactivity and stability that is not easily replicated by other compounds.
Properties
IUPAC Name |
1-chloro-2,3-difluoro-4-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2O/c14-10-6-7-11(13(16)12(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQXFSOZLXZIHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Cl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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